molecular formula C27H41NO8 B10825488 Eldelin

Eldelin

Cat. No.: B10825488
M. Wt: 507.6 g/mol
InChI Key: DTTPWCNKTMQMTE-BMUWFMLFSA-N
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Description

Eldelin (C₃₄H₄₇NO₁₁), also referred to as Deltaline, is a diterpenoid alkaloid isolated from Delphinium species, notably utilized in traditional medicine for its analgesic and anti-inflammatory properties . Early structural studies in the 1950s–1960s identified this compound as part of the aconitine alkaloid family, characterized by a complex tetracyclic skeleton with esterified side chains .

Properties

Molecular Formula

C27H41NO8

Molecular Weight

507.6 g/mol

IUPAC Name

[(1R,2S,3S,4S,5R,6S,8R,12R,13S,16R,19S,20R,21S)-14-ethyl-2-hydroxy-4,6,19-trimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-yl] acetate

InChI

InChI=1S/C27H41NO8/c1-7-28-12-23(3)9-8-17(32-5)26-20(23)21(36-14(2)29)27(22(26)28)25(34-13-35-27)11-16(31-4)15-10-24(26,30)19(25)18(15)33-6/h15-22,30H,7-13H2,1-6H3/t15-,16+,17+,18+,19+,20-,21+,22+,23+,24+,25-,26-,27+/m1/s1

InChI Key

DTTPWCNKTMQMTE-BMUWFMLFSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@]5([C@H]31)[C@]6(C[C@@H]([C@H]7C[C@@]4([C@@H]6[C@H]7OC)O)OC)OCO5)OC(=O)C)OC)C

Canonical SMILES

CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4(C6C7OC)O)OC)OCO5)OC(=O)C)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Eldelin involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of diethoxymethane and ethanamine, N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy- as starting materials . The reaction conditions typically include the use of organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), and the reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Delphinium plants, followed by purification processes. The plants are harvested, dried, and then subjected to solvent extraction using organic solvents like methanol or ethanol. The crude extract is then purified using techniques such as column chromatography to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Eldelin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into simpler compounds or modify its functional groups.

    Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce simpler alkaloid compounds .

Scientific Research Applications

Eldelin has a wide range of scientific research applications:

Mechanism of Action

Eldelin exerts its effects through multiple mechanisms. It interacts with molecular targets such as enzymes and receptors involved in pain and inflammation pathways. The exact molecular targets and pathways are still under investigation, but it is known that this compound modulates the activity of certain neurotransmitters and inflammatory mediators, leading to its analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Alkaloids

Eldelin belongs to the diterpenoid alkaloid class, sharing a core structural framework with other Delphinium and Aconitum alkaloids. Below is a comparative analysis of this compound and its analogs:

Table 1: Key Properties of this compound and Related Compounds

Compound Source Structural Features Pharmacological Activity Toxicity Profile
This compound Delphinium spp. Tetracyclic diterpene with ester groups Analgesic, anti-inflammatory Moderate (clinical use)
Aconitine Aconitum spp. C19-norditerpenoid with benzoyl ester Neurotoxin, sodium channel modulator High (LD₅₀: 0.1 mg/kg)
Methyllicaconitine Delphinium spp. C18-diterpene with methyl substitution Neuromuscular blocking agent High (cardiotoxic)
Ajacine Delphinium spp. C20-diterpene with acetyl group Antipyretic, anticonvulsant Moderate
Key Structural and Functional Differences:
  • This compound vs. Aconitine: While both possess a tetracyclic backbone, this compound lacks the C19 norditerpenoid modification seen in aconitine, which contributes to the latter’s extreme neurotoxicity .
  • This compound vs. Methyllicaconitine : Methyllicaconitine’s methyl group enhances its affinity for neuromuscular junctions, making it a potent paralytic agent, whereas this compound’s esterified side chains may favor anti-inflammatory activity .
  • This compound vs. Ajacine : Ajacine’s acetyl group correlates with antipyretic effects, contrasting with this compound’s focus on pain relief .

Research Findings and Clinical Relevance

Mechanistic Insights:

  • This compound’s analgesic effects are hypothesized to arise from partial sodium channel blockade, akin to lidocaine but with reduced systemic toxicity .
  • Aconitine’s high toxicity is attributed to persistent activation of neuronal sodium channels, leading to uncontrolled depolarization .

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